bio5192 - 327613-57-0

bio5192

Catalog Number: EVT-262249
CAS Number: 327613-57-0
Molecular Formula: C38H46Cl2N6O8S
Molecular Weight: 817.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIO5192 is a synthetic, small molecule inhibitor that selectively binds to α4β1 integrin (VLA-4) with high affinity. [, , , ] VLA-4 plays a crucial role in inflammatory processes by mediating leukocyte adhesion and migration to inflamed tissues. [, , ] BIO5192 serves as a valuable research tool for investigating the biological functions of VLA-4 and its potential as a therapeutic target in various inflammatory diseases. [, , ]

Synthesis Analysis

The synthesis of BIO5192 involves a multi-step process that includes the coupling of amino acid derivatives and the introduction of specific functional groups. While the original paper describing the synthesis of BIO5192 was not identified in the provided context, a subsequent study described the incorporation of derivatizable amino groups into the BIO5192 structure for polyethylene glycol modification (PEGylation). [] This modification aimed to improve the pharmacokinetic properties of the compound. []

Molecular Structure Analysis

The molecular structure of BIO5192 contains key structural features that contribute to its high affinity binding to α4β1 integrin. [, ] Specifically, the presence of a carboxylate moiety within the molecule has been shown to form a crucial salt bridge interaction with the Mg2+ ion present in the metal ion-dependent adhesion site (MIDAS) of the integrin. [] This interaction is essential for the inhibitory activity of BIO5192. []

Mechanism of Action

BIO5192 exerts its biological effects by selectively binding to α4β1 integrin (VLA-4) and blocking its interaction with its ligand, vascular cell adhesion molecule-1 (VCAM-1). [, , , ] This interaction is essential for the migration of leukocytes from the bloodstream into inflamed tissues. [, ] By disrupting this interaction, BIO5192 effectively inhibits leukocyte trafficking to sites of inflammation. [, , ] Unlike some monoclonal antibodies targeting VLA-4, BIO5192 does not induce internalization or downregulation of the integrin on the cell surface. [] This suggests that its mechanism of action primarily involves blocking ligand binding rather than altering VLA-4 expression levels. []

Applications
  • Investigating the role of VLA-4 in hematopoietic stem and progenitor cell (HSPC) mobilization: Studies have shown that BIO5192 effectively mobilizes HSPCs in mice, either alone or in combination with other mobilizing agents like plerixafor and G-CSF. [, , , , , ] This suggests its potential as a tool for enhancing HSPC collection for transplantation purposes. [, , ]
  • Evaluating the therapeutic potential of VLA-4 inhibition in inflammatory disease models: BIO5192 has demonstrated efficacy in preclinical models of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) [, ], acute lung injury [], and graft-versus-host disease (GvHD). [] These findings highlight the therapeutic potential of targeting VLA-4 in various inflammatory conditions. [, , , ]
  • Studying the impact of VLA-4 on multiple myeloma cell trafficking and drug resistance: Research indicates that VLA-4 plays a role in the interaction of multiple myeloma cells with the bone marrow microenvironment. [] BIO5192 has been used to investigate the potential of VLA-4 inhibitors to disrupt this interaction and enhance the sensitivity of myeloma cells to anti-cancer therapies. []
Future Directions
  • Further development of PEGylated or other modified forms of BIO5192: To optimize its pharmacokinetic and pharmacodynamic properties for potential clinical translation. []
  • Exploring its use in combination therapies: Investigating its synergy with other mobilizing agents for HSPC transplantation or combining it with existing treatments for inflammatory diseases. [, , ]

LGB-2019

  • Compound Description: LGB-2019 is a novel small molecule antagonist of VLA-4, specifically targeting the α4β1 integrin. It exhibits improved potency and bioavailability compared to previously described VLA-4 inhibitors like BIO5192 and firategrast. []

Firategrast

  • Compound Description: Firategrast is a small molecule antagonist that targets both α4β1 (VLA-4) and α4β7 integrins. It has been administered to humans for indications unrelated to HSC mobilization. []

CWHM-823

  • Compound Description: CWHM-823 is a novel small molecule antagonist of VLA-4 with improved potency and bioavailability compared to BIO5192 and firategrast. It demonstrates high selectivity for α4β1. []

2a-PEG

  • Compound Description: 2a-PEG is a polyethylene glycol (PEG)-modified derivative of BIO5192 designed to improve its pharmacokinetic properties. It retains high selectivity for α4β1 integrin. [, ]
  • Relevance: 2a-PEG is a structurally modified version of BIO5192, aiming to enhance its therapeutic potential. PEGylation significantly improves the pharmacokinetic and pharmacodynamic properties of BIO5192, leading to a longer half-life and increased efficacy in vivo. 2a-PEG achieves comparable efficacy to BIO5192 in a rat model of experimental autoimmune encephalomyelitis at a 30-fold lower molar dose and requires only a once-a-week dosing regimen compared to daily treatment with BIO5192. [, ]
  • Compound Description: TCS2314 is a known α4β1 integrin antagonist. []
  • Relevance: Although not structurally described in the provided papers, TCS2314 is mentioned alongside BIO5192 and BIO1211 as a lead compound for developing new potential β1 integrin antagonists. [] This suggests a structural similarity and shared mechanism of action, making it a relevant related compound.

BIO1211

  • Compound Description: BIO1211 is a known α4β1 integrin antagonist. [, ]
  • Relevance: BIO1211 is mentioned alongside BIO5192 and TCS2314 as a lead compound for developing new potential β1 integrin antagonists. [] While structural details are not provided in the context of these papers, the grouping suggests similarities in their chemical structures and binding interactions with the α4β1 integrin, making it a related compound to BIO5192.

Compound 1592

  • Compound Description: Compound 1592 is a novel BIO5192 derivative designed through in silico methods, showing a higher predicted affinity to VLA-4 and appropriate pharmacokinetic profiles. []
  • Relevance: This compound represents a structurally optimized version of BIO5192 with improved binding affinity for VLA-4. While specific structural modifications are not detailed in the abstract, the study highlights the importance of retaining the pyrrolidine core of BIO5192 while introducing specific substituents to enhance binding interactions with the target integrin. [] This makes compound 1592 a relevant related compound, potentially leading to improved therapeutic efficacy.

Plerixafor (AMD3100)

  • Compound Description: Plerixafor is a small molecule inhibitor of the CXCR4/SDF-1 axis, already in clinical use for HSPC mobilization. [, , , , ]
  • Relevance: While not structurally related to BIO5192, plerixafor is functionally connected through its role in HSPC mobilization. Studies demonstrate synergistic effects on HSPC mobilization when combining plerixafor with BIO5192. [, ] Both compounds target different molecular pathways involved in HSPC retention in the bone marrow, but their combined use leads to enhanced mobilization efficacy.

Granulocyte colony-stimulating factor (G-CSF)

  • Compound Description: G-CSF is a naturally occurring cytokine that stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells. It is widely used clinically for HSPC mobilization. [, , , , ]
  • Relevance: Although not a small molecule like BIO5192, G-CSF is functionally relevant due to its role in HSPC mobilization. Studies have investigated the combined use of BIO5192 with G-CSF, demonstrating additive or synergistic effects on HSPC mobilization. [, ] While their mechanisms of action differ, both agents ultimately promote the release of HSPCs from the bone marrow into circulation.

Properties

CAS Number

327613-57-0

Product Name

Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid

Molecular Formula

C38H46Cl2N6O8S

Molecular Weight

817.8 g/mol

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-((1-(3,5-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl)amino)-4-(4-methyl-2-(methyl-(2-(4-(3-o-tolylureido)phenyl)acetyl)amino)pentanoylamino)butyric acid
BIO 5192
BIO-5192
BIO5192

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.